利托那韦 4-羟基异构体

描述

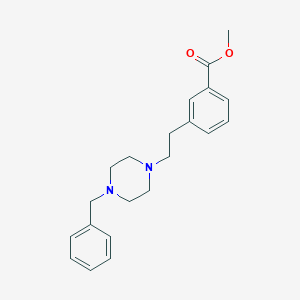

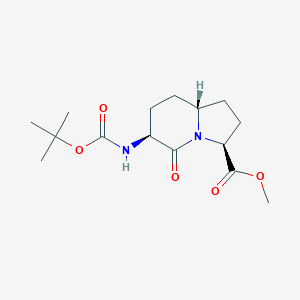

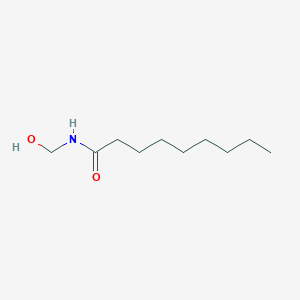

Ritonavir 4-hydroxy isomer is a compound with the molecular formula C37H48N6O5S2 . It is an impurity of Ritonavir, an HIV protease inhibitor .

Synthesis Analysis

The synthesis of Ritonavir involves a process that permits the preparation of Ritonavir with only five intermediate stages using the same starting materials as those used in the process described in WO 94/14436 . The process is particularly satisfactory from the point of view of environmental impact because nearly all of the carbon atoms used are subsequently incorporated in the final molecule .Chemical Reactions Analysis

The chemical reactions of Ritonavir 4-hydroxy isomer involve intermolecular synthons, hydrogen bonding, crystal morphology, and surface chemistry . Both forms have strong 1D networks of hydrogen bonds and the differences in packing energies are partially offset in form II by its conformational deformation energy difference with respect to form I .Physical And Chemical Properties Analysis

The physical and chemical properties of Ritonavir 4-hydroxy isomer have been analyzed using empirical force fields . The lattice energies converge at shorter distances for form I, consistent with its preferential crystallization at high supersaturation . Both forms exhibit a needle/lath-like crystal habit with slower growing hydrophobic side and faster growing hydrophilic capping habit faces with aspect ratios increasing from polar-protic, polar-aprotic, and non-polar solvents, respectively .科学研究应用

Pharmaceutical Industry Applications

Ritonavir has been used in the pharmaceutical industry to solve problems related to polymorphism . Control of the crystalline form or structure of solids should be carefully evaluated in the pharmaceutical industry because, despite the same chemical composition, polymorphs have distinct physicochemical properties .

Drug Boosting

Ritonavir is the most potent cytochrome P450 (CYP) 3A4 inhibitor in clinical use and is often applied as a booster for drugs with low oral bioavailability due to CYP3A4-mediated biotransformation . This is seen in the treatment of HIV (e.g., lopinavir/ritonavir) and more recently COVID-19 (Paxlovid or nirmatrelvir/ritonavir) .

Amorphous Solid Dispersion Production

In a study, KinetiSol® processing was utilized to produce an amorphous solid dispersion of ritonavir at two times the drug load of the commercially available form of ritonavir . The composition was subsequently developed into a tablet dosage form .

作用机制

Target of Action

4-Dehydroxy-5-hydroxy Ritonavir, also known as Ritonavir 4-hydroxy isomer, primarily targets the HIV-1 protease enzyme . This enzyme plays a crucial role in the reproductive cycle of HIV, as it cleaves the structural and replicative proteins that arise from major HIV genes .

Mode of Action

Ritonavir inhibits the HIV-1 protease enzyme, which normally cleaves the structural and replicative proteins that arise from major HIV genes, such as gag and pol . By inhibiting this enzyme, Ritonavir prevents the maturation of infectious viral particles .

Biochemical Pathways

Ritonavir’s action affects the biochemical pathways of HIV replication. By inhibiting the HIV-1 protease enzyme, Ritonavir prevents the cleavage of the gag-pol polyprotein, which is essential for the production of mature, infectious viral particles . This disruption in the viral replication process helps control the spread of the virus.

Pharmacokinetics

Ritonavir is a potent inhibitor of the cytochrome P450 3A4 enzyme (CYP3A4), which is involved in the metabolism of many drugs . By inhibiting CYP3A4, Ritonavir increases the peak and trough plasma drug concentrations of other protease inhibitors, enhancing their overall drug exposure . This property of Ritonavir is often utilized to boost the effectiveness of other antiretroviral drugs .

Result of Action

The primary result of Ritonavir’s action is the prevention of HIV replication. By inhibiting the HIV-1 protease enzyme, Ritonavir prevents the maturation of infectious viral particles, thereby controlling the spread of the virus and improving patient outcomes .

Action Environment

The action of Ritonavir can be influenced by various environmental factors. For instance, the presence of other drugs can affect Ritonavir’s efficacy due to potential drug-drug interactions . As Ritonavir is a potent inhibitor of CYP3A4, it can significantly increase the plasma concentrations of other drugs metabolized by this enzyme, potentially leading to adverse effects . Therefore, careful consideration must be given to the patient’s medication regimen when Ritonavir is prescribed.

安全和危害

未来方向

The future directions of Ritonavir 4-hydroxy isomer research involve the application of multi-scale modelling workflows to characterize polymorphism in Ritonavir with regard to its stability, bioavailability, and processing . This will help to unpick the complex structural chemistry that underpins polymorphic behavior of this representative API .

属性

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(39-29)25(3)4)34(45)41-31(17-27-14-10-7-11-15-27)32(44)18-28(16-26-12-8-6-9-13-26)40-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,40,47)(H,41,45)(H,42,46)/t28-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNXMJYSOAQBMK-XGKFQTDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174138 | |

| Record name | Ritonavir 4-hydroxy isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ritonavir 4-hydroxy isomer | |

CAS RN |

202816-62-4 | |

| Record name | Ritonavir 4-hydroxy isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202816624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritonavir 4-hydroxy isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RITONAVIR 4-HYDROXY ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8V47KHDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)

![N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B137677.png)

![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)